molecular formula C9H6BrNO2 B11872034 7-bromo-1H-indole-5-carboxylic acid

7-bromo-1H-indole-5-carboxylic acid

Cat. No.: B11872034
M. Wt: 240.05 g/mol
InChI Key: TWABBQBQCGGKOU-UHFFFAOYSA-N
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Description

7-Bromo-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 7th position and a carboxylic acid group at the 5th position of the indole ring. Indole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-indole-5-carboxylic acid typically involves the bromination of indole derivatives. One common method includes the reaction of 5-bromo-1H-indole with a carboxylating agent under controlled conditions. For instance, the reaction of 5-bromo-1H-indole with carbon dioxide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Indole quinones.

    Reduction Products: Indole amines.

Scientific Research Applications

7-Bromo-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential as an inhibitor of enzymes and receptors involved in various biological pathways.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. For example, it has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus by interfering with the bacterial biosynthetic pathway .

Comparison with Similar Compounds

  • 5-Bromoindole-2-carboxylic acid
  • 7-Bromoindole
  • Indole-3-acetic acid
  • Indole-5-carboxylic acid

Comparison: 7-Bromo-1H-indole-5-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Compared to other indole derivatives, it offers a unique combination of properties that make it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

7-bromo-1H-indole-5-carboxylic acid

InChI

InChI=1S/C9H6BrNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13)

InChI Key

TWABBQBQCGGKOU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C(=O)O)Br

Origin of Product

United States

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